3-fluoro-N-[3-({[(3-fluorophenyl)carbonyl]amino}methyl)-3,5,5-trimethylcyclohexyl]benzamide
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Overview
Description
3-fluoro-N-[3-({[(3-fluorophenyl)carbonyl]amino}methyl)-3,5,5-trimethylcyclohexyl]benzamide is a complex organic compound characterized by the presence of multiple functional groups, including fluorophenyl, carbonyl, and benzamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-[3-({[(3-fluorophenyl)carbonyl]amino}methyl)-3,5,5-trimethylcyclohexyl]benzamide typically involves multiple steps, starting from commercially available precursors. The key steps in the synthetic route may include:
Formation of the Fluorophenyl Intermediate:
Cyclohexyl Derivative Formation: The next step involves the synthesis of the cyclohexyl derivative, which can be achieved through various methods such as hydrogenation of aromatic compounds or cyclization reactions.
Amide Bond Formation: The final step involves the formation of the amide bond between the fluorophenyl intermediate and the cyclohexyl derivative. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-[3-({[(3-fluorophenyl)carbonyl]amino}methyl)-3,5,5-trimethylcyclohexyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-fluoro-N-[3-({[(3-fluorophenyl)carbonyl]amino}methyl)-3,5,5-trimethylcyclohexyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-fluoro-N-[3-({[(3-fluorophenyl)carbonyl]amino}methyl)-3,5,5-trimethylcyclohexyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzyme activity by binding to the active site or allosteric sites.
Receptor Interaction: Modulating receptor activity by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
Benzamide, N-(4-fluorophenyl)-3-bromo-: Similar in structure but with a bromine atom instead of the cyclohexyl group.
3-Fluorophenylacetic acid: Contains the fluorophenyl group but lacks the amide and cyclohexyl moieties.
Uniqueness
3-fluoro-N-[3-({[(3-fluorophenyl)carbonyl]amino}methyl)-3,5,5-trimethylcyclohexyl]benzamide is unique due to its combination of fluorophenyl, carbonyl, and benzamide groups, which confer specific chemical and biological properties not found in similar compounds.
Properties
CAS No. |
6371-66-0 |
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Molecular Formula |
C24H28F2N2O2 |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
3-fluoro-N-[[5-[(3-fluorobenzoyl)amino]-1,3,3-trimethylcyclohexyl]methyl]benzamide |
InChI |
InChI=1S/C24H28F2N2O2/c1-23(2)12-20(28-22(30)17-7-5-9-19(26)11-17)13-24(3,14-23)15-27-21(29)16-6-4-8-18(25)10-16/h4-11,20H,12-15H2,1-3H3,(H,27,29)(H,28,30) |
InChI Key |
LDIXUERNYDPSEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(C1)(C)CNC(=O)C2=CC(=CC=C2)F)NC(=O)C3=CC(=CC=C3)F)C |
Origin of Product |
United States |
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